

# Application Notes and Protocols: Reconstitution and Preparation of Disitertide (P144) Solution

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Disitertide**, also known as P144, is a synthetic peptide that functions as a potent and specific inhibitor of Transforming Growth Factor-beta 1 (TGF-β1).[1][2] Derived from the extracellular domain of the TGF-β type III receptor (Betaglycan), **Disitertide** is designed to block the interaction of TGF-β1 with its receptors, thereby modulating downstream signaling pathways.[3] [4] Its mechanism of action involves the inhibition of both the canonical SMAD-dependent pathway and the non-canonical PI3K/Akt pathway, making it a valuable tool for research in fibrosis, cancer, and inflammation.[1][3][5] **Disitertide** has been shown to induce apoptosis and has been investigated in various preclinical models of skin, liver, and renal fibrosis.[1][5][6][7]

These application notes provide detailed protocols for the reconstitution, preparation, and storage of **Disitertide** solutions for both in vitro and in vivo experimental use.

## **Chemical Properties and Solubility**

**Disitertide** is a hydrophobic peptide, and its free form can be prone to instability.[1][4] The diammonium salt is a more stable alternative.[1][8] Proper handling and storage are crucial for maintaining its biological activity.

Table 1: Chemical and Physical Properties of **Disitertide** (P144)



| Property            | Value                                                       |  |
|---------------------|-------------------------------------------------------------|--|
| Synonyms            | P144, P-144, Peptide 144[5][9]                              |  |
| Molecular Formula   | C68H109N17O22S2[9][10]                                      |  |
| Molecular Weight    | 1580.82 g/mol [9][10]                                       |  |
| Amino Acid Sequence | Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn[10] |  |

| Appearance | White to off-white powder[2][8] |

Table 2: Solubility of **Disitertide** (P144)

| Solvent | Solubility                     | Notes                                                                 |
|---------|--------------------------------|-----------------------------------------------------------------------|
| DMSO    | ≥ 25 mg/mL[2]                  | Use fresh, anhydrous<br>DMSO as moisture can<br>reduce solubility.[2] |
| Water   | < 0.1 mg/mL (Insoluble)[2][10] |                                                                       |

| Ethanol | Insoluble[2] | |

For enhanced solubility, gently warm the solution to 37°C or use an ultrasonic bath.[10]

## **Reconstitution and Storage Protocols**

- Equilibrate the Vial: Before opening, allow the vial of lyophilized **Disitertide** powder to warm to room temperature for 15-20 minutes.
- Add Solvent: Using a sterile syringe, add the required volume of fresh, anhydrous DMSO to the vial to achieve a desired concentration (e.g., 10 mg/mL or 25 mg/mL).
- Ensure Complete Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. If needed, warm the solution briefly at 37°C.[10]



 Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]

Table 3: Recommended Storage Conditions

| Form                   | Storage Temperature Duration |                  |
|------------------------|------------------------------|------------------|
| Lyophilized Powder     | -20°C                        | Up to 3 years[2] |
| Stock Solution in DMSO | -80°C                        | Up to 1 year[2]  |

| Stock Solution in DMSO | -20°C | Up to 1 month[2] |

## **Experimental Protocols**

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.

- Determine Final Concentration: Decide the final concentration of Disitertide required for your experiment. Concentrations typically range from 10 μM to 100 μg/mL.[1][10]
- Prepare Intermediate Dilution (Optional): To avoid precipitation, it is often beneficial to first dilute the concentrated DMSO stock solution in a small volume of serum-free culture medium before adding it to the final culture volume.
- Final Dilution: Add the required volume of the **Disitertide** stock solution (or intermediate dilution) to the pre-warmed cell culture medium. Mix gently by swirling the flask or plate.
- Control Group: Ensure the final concentration of DMSO in the vehicle control is identical to that in the experimental cultures.

#### Example Calculation:

- Goal: Prepare 10 mL of culture medium with a final Disitertide concentration of 100 μg/mL.
- Stock Solution: 10 mg/mL in DMSO.
- Calculation (V1C1 = V2C2):



- $\circ$  V1 = (10 mL \* 100  $\mu$ g/mL) / 10,000  $\mu$ g/mL = 0.1 mL (or 100  $\mu$ L)
- Procedure: Add 100  $\mu$ L of the 10 mg/mL stock solution to 9.9 mL of cell culture medium. The final DMSO concentration will be 1%.

Due to its poor aqueous solubility, **Disitertide** is typically administered in vivo as a suspension or in a specialized vehicle. It is highly recommended to prepare these formulations fresh on the day of use.[11]

Table 4: Example Formulations for In Vivo Use

| Formulation<br>Method | Components (v/v)                                                   | Final<br>Concentration | Administration<br>Route      |
|-----------------------|--------------------------------------------------------------------|------------------------|------------------------------|
| Suspension 1          | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[11]                  | ~2.5 mg/mL             | Intraperitoneal,<br>Oral[11] |
| Solution 1            | 5% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 50% ddH <sub>2</sub> O[2] | ~1.25 mg/mL            | Not specified                |

| IV Formulation | Resuspended in 0.1 M diazonium salt of carbonic acid buffer (pH 9.5)[4] |  $\sim$ 1 mg/mL | Intravenous[4] |

Step-by-Step Protocol for Suspension 1 (1 mL final volume):[11]

- Prepare Stock: Start with a clear, concentrated stock solution of **Disitertide** in DMSO (e.g., 25 mg/mL).
- Add Solvents Sequentially: a. In a sterile tube, add 400 μL of PEG300. b. Add 100 μL of the 25 mg/mL **Disitertide** stock solution to the PEG300 and mix thoroughly until the solution is clear. c. Add 50 μL of Tween-80 and mix again until homogeneous. d. Add 450 μL of sterile saline to bring the final volume to 1 mL.
- Homogenize: Vortex and/or sonicate the final mixture to ensure a uniform suspension. Some cloudiness may be present. Use immediately for administration.



### **Mechanism of Action and Signaling Pathways**

**Disitertide** exerts its biological effects by inhibiting TGF-β1 signaling. TGF-β1 binding to its receptor complex (TβRI/TβRII) initiates two main downstream cascades: the canonical SMAD pathway and various non-canonical pathways, including the PI3K/Akt pathway. **Disitertide** prevents this initial binding, thus blocking both signaling arms. This leads to reduced fibrotic gene expression, decreased cell proliferation in certain contexts, and induction of apoptosis.[1] [3][5]





Inhibition of TGF-β1 Signaling by Disitertide (P144)

Click to download full resolution via product page

Caption: **Disitertide** (P144) blocks TGF-β1, inhibiting SMAD and PI3K pathways.



#### **Experimental Workflow**

The following diagram outlines the general workflow for preparing **Disitertide** (P144) from a lyophilized powder to final working solutions for experimental use.

Caption: General workflow for preparing **Disitertide** (P144) solutions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting the TGFβ signalling pathway in disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. P144 a Transforming Growth Factor Beta Inhibitor Peptide, Generates Antifibrogenic Effects in a Radiotherapy Induced Fibrosis Model PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disitertide Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. disitbiotech.com [disitbiotech.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Reconstitution and Preparation of Disitertide (P144) Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b515574#how-to-reconstitute-and-prepare-disitertide-p144-solution]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com